Methyl formate-13C
Overview
Description
Methyl formate-13C, also known as H13CO2CH3, is a variant of methyl formate where the carbon atom in the formate group is the Carbon-13 isotope . It has a molecular weight of 61.04 and a linear formula of H13CO2CH3 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula H13CO2CH3 . The molecule consists of a formate group (HCO2) and a methyl group (CH3), with the carbon atom in the formate group being the Carbon-13 isotope .Physical and Chemical Properties Analysis
This compound is a colorless liquid with a density of 0.990 g/mL at 25 °C . It has a boiling point of 34 °C and a melting point of -100 °C . The refractive index is n20/D 1.343 .Scientific Research Applications
Biosynthetic Studies
Methyl formate-13C has been used in biosynthetic studies to trace metabolic pathways. For example, Wright et al. (1969) used 13C-labeled acetate and formate to study the incorporation of these compounds into the fungal tropolone sepedonin in cultures of Sepedonium chrysospermum. They found that only C-8 of sepedonin was labeled by formate-13C, suggesting that sepedonin is formed by methylation of a polyketide intermediate derived from acetate and malonate (Wright et al., 1969).
Catabolism in Acetogenic Bacteria
This compound plays a role in understanding the catabolism of one-carbon compounds in bacteria. Kerby et al. (1983) explored how acetogenic bacteria such as Butyribacterium methylotrophicum and Acetobacterium woodii metabolize methanol, formate, and carbon monoxide to produce acetate or butyrate. Their study showed that formate and CO were simultaneously consumed with formate preferentially incorporated into the acetate methyl group (Kerby, Niemczura, & Zeikus, 1983).
Isotopologues and Astrophyiscal Abundance
Studies have also been conducted on the spectroscopic characterization of isotopologues of methyl formate containing 13C. Gámez et al. (2019) explored new chemical formation routes for C2O2H4 isomers in the gas phase, providing insights into the prominent astrophysical abundance of methyl formate compared to other isomers like acetic acid. Their work includes kinetic rate constants at low temperatures for various reaction pathways (Gámez, Senent, Carvajal, & Galano, 2019).
Reductive Methylation of Proteins
This compound is utilized in the reductive methylation of proteins for nuclear magnetic resonance (NMR) studies. Macnaughtan et al. (2005) used reductive 13C-methylation of proteins as an isotope labeling strategy to study protein structure, function, and dynamics by NMR spectroscopy. This technique enables the assignment of 13C-dimethylamine peaks in a 1H-13C NMR spectrum, which is crucial for expanding the method's scope (Macnaughtan, Kane, & Prestegard, 2005).
Mechanism of Action
A study has shown that the formation of methyl formate (CH3OCHO) upon electron irradiation of mixed ices of carbon monoxide (CO) and methanol (CH3OH) has been monitored by post-irradiation thermal desorption spectrometry (TDS) . The energy dependence of the product yields obtained with electron energies between 3 and 18 eV was studied .
Safety and Hazards
Future Directions
The use of Methyl formate-13C in scientific research is ongoing. For instance, a study has shown that glucose oxidation catalyzed by polyoxometalates (POMs) in methanolic solution enables the formation of formic acid and methyl formate in close to 100% combined selectivity . Another study has observed a sample of high mass star-forming regions including Orion-KL for this compound .
Properties
IUPAC Name |
methyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3/i2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIHFWKZFHZASV-VQEHIDDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13CH]=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480753 | |
Record name | Methyl formate-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.045 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92276-15-8 | |
Record name | Methyl formate-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 92276-15-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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